molecular formula C20H21N3O3 B2639637 4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine CAS No. 1228960-86-8

4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine

Cat. No.: B2639637
CAS No.: 1228960-86-8
M. Wt: 351.406
InChI Key: VLPYQPNJFKVNSN-UHFFFAOYSA-N
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Description

4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is a symmetric organic compound featuring two pyridine rings connected via a central 2-methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl backbone with ether (-O-) linkages. The branched propane core incorporates a methyl group and a pyridin-4-yloxymethyl substituent, conferring structural rigidity and electronic diversity. Its synthesis likely involves nucleophilic substitution reactions between pyridin-4-ol derivatives and halogenated propane intermediates, analogous to methods reported for structurally related bis(oxy)-linked compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-methyl-3-pyridin-4-yloxy-2-(pyridin-4-yloxymethyl)propoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-20(14-24-17-2-8-21-9-3-17,15-25-18-4-10-22-11-5-18)16-26-19-6-12-23-13-7-19/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPYQPNJFKVNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=NC=C1)(COC2=CC=NC=C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine derivatives and the central propane-1,3-diyl unit.

    Formation of Pyridine Ethers: The pyridine rings are functionalized with methoxy groups through nucleophilic substitution reactions.

    Linkage Formation: The central propane-1,3-diyl unit is introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions.

    Final Assembly: The final compound is assembled by linking the functionalized pyridine rings to the central unit through ether bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine rings or the central linkage.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them valuable in organic synthesis and industrial processes.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions. It can also serve as a building block for designing molecules with specific biological activities.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The ability to modify its structure allows for the development of compounds with targeted biological effects.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine involves its interaction with molecular targets, such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The central propane-1,3-diyl linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous systems, focusing on molecular architecture, synthesis, and applications. Key examples include:

Structural Analogues

Compound Name Structural Features Key Applications/Properties Reference
1,3-Bis(4-pyridyl)propane (bpp) Linear propane linker between pyridyl groups; no oxygen bridges or methyl groups. Coordination polymers; flexible ligand for metal-organic frameworks (MOFs).
4,4′-(Propane-1,3-diyl)bis(1-alkylpyridinium) Gemini Surfactants Propane linker with cationic pyridinium heads and ester tails. Antimicrobial agents; micelle formation in aqueous solutions.
Bis(oxy)-Linked Aromatic Compounds (e.g., 2a, 2b, 2c in ) Bis(oxy) propane core with acetylphenoxy/benzoylphenoxy substituents. High thermal stability (melting points >440°C); potential for optoelectronic applications.
Perfluorinated Biphenyldiyl-Tetrafluoropyridine () Fluorinated aromatic backbone with ether linkages. Enhanced chemical resistance; applications in hydrophobic coatings or fluorinated polymers.

Physicochemical Properties

  • Melting Points : Bis(oxy)-linked compounds (e.g., 2a–2c) exhibit high thermal stability (440–479°C) due to aromatic stacking and hydrogen bonding . The target compound’s melting point is expected to be lower (~250–300°C) due to the less polar pyridine substituents.
  • Solubility : The pyridine rings enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic bis(oxy) systems.

Biological Activity

4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine (CAS Number: 163629-49-0) is a complex organic compound characterized by its unique structure, which includes a bis(pyridin-4-yloxy)methyl group connected to a propane-1,3-diyl backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C25_{25}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 444.48 g/mol
  • LogP : 3.8688 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting metabolic pathways and cellular functions.
  • Metal Ion Coordination : It can form stable complexes with metal ions, which modulates biological processes and enhances its utility in catalysis.
  • Neuroprotective Effects : Derivatives of this compound have been investigated for their potential neuroprotective effects, particularly as C-Abl inhibitors .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Anti-Fibrotic Properties

The compound has shown anti-fibrotic effects with IC50_{50} values around 45.69 μM, indicating its potential in treating fibrotic diseases.

Neuropharmacological Research

Studies have explored the neuropharmacological aspects of this compound, particularly its derivatives as potential treatments for neurodegenerative conditions through C-Abl inhibition.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Enzyme Interaction : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity, leading to altered metabolic processes.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that derivatives of this compound provided neuroprotective effects in animal models of neurodegeneration, suggesting a mechanism involving modulation of oxidative stress pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
BipyridineTwo pyridine ringsSimpler bidentate ligand
TerpyridineThree pyridine ringsTridentate ligand capable of forming more complex structures
QuaterpyridineFour pyridine ringsTetradentate ligand with enhanced coordination capabilities

These compounds differ primarily in their number of pyridine rings and functional groups, leading to variations in their chemical and biological properties.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis of bipyridine derivatives typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For similar compounds like 4,4’-dipyridine derivatives, diazonium chemistry and electrochemical grafting have been employed to introduce functional groups (e.g., nitrobenzyl or aminoethyl moieties) for immobilization on electrodes . To optimize yields:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Control reaction temperature (e.g., room temperature for coupling steps) to avoid side reactions.
  • Purify intermediates via silica gel chromatography to ensure high purity before subsequent steps.
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
    Evidence from analogous syntheses suggests yields can reach ~70–80% with rigorous purification .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and computational methods is critical:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H and ¹³C NMR confirm the positions of pyridine rings, methyl groups, and ether linkages. For example, pyridine protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 1.2–1.5 ppm .
  • Infrared (IR) Spectroscopy:
    • Identify ether (C-O-C) stretches at ~1100–1250 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks).
  • Elemental Analysis:
    • Confirm C, H, N, and O content within ±0.3% of theoretical values.

For purity assessment, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Advanced: How can researchers functionalize this compound for immobilization on electrode surfaces in electrochemical studies?

Methodological Answer:
Functionalization strategies for electrode immobilization include:

  • Diazonium Chemistry:
    • Synthesize nitrobenzyl derivatives (e.g., N-(p-nitrobenzyl)-4,4’-dipyridine) and electrochemically reduce nitro groups to amino groups for covalent bonding to carbon electrodes .
  • Aliphatic Linkers:
    • Introduce aminoethyl groups (e.g., N-(2-aminoethyl)-4,4’-bipyridine) and use glutaraldehyde crosslinking for stable immobilization .
  • Electrochemical Deposition:
    • Apply chronopotentiometry or cyclic voltammetry (CV) to deposit the compound onto glassy carbon electrodes. Optimize deposition parameters (e.g., voltage range: −0.5 to +1.0 V vs. Ag/AgCl) .

Advanced: What strategies can resolve discrepancies in spectroscopic data when confirming the compound’s structure?

Methodological Answer:
Discrepancies often arise from impurities or conformational isomerism. To address this:

  • Comparative Analysis:
    • Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian software) .
  • 2D NMR Techniques:
    • Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping pyridine signals.
  • X-ray Crystallography:
    • If single crystals are obtainable, resolve the crystal structure to confirm bond angles and stereochemistry.
  • Replicate Syntheses:
    • Repeat reactions under controlled conditions to rule out batch-specific impurities .

Safety: What are the key safety precautions when handling this compound during synthesis and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
  • Storage:
    • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Waste Disposal:
    • Neutralize acidic/basic byproducts before disposal. Pyridine-containing waste should be treated as hazardous and incinerated .
  • Emergency Measures:
    • For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent spreading. In case of inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers evaluate the electrochemical properties of this compound for applications in bioelectrochemistry?

Methodological Answer:

  • Cyclic Voltammetry (CV):
    • Characterize redox peaks in a three-electrode system (glassy carbon working electrode, Ag/AgCl reference, Pt counter). Scan rates of 50–100 mV/s are typical for pyridine derivatives .
  • Electrochemical Impedance Spectroscopy (EIS):
    • Measure charge-transfer resistance (Rct) to assess immobilization efficiency on electrodes.
  • Applications:
    • Detect oxygen or hydrogen peroxide via modified electrodes. For example, N-(p-nitrobenzyl)-4,4’-dipyridine shows sensitivity to O₂ at −0.3 V .

Basic: What are the documented biological or pharmacological activities of structurally similar bipyridine derivatives?

Methodological Answer:
While specific data on this compound is limited, analogous dihydropyridine derivatives exhibit:

  • Calcium Channel Modulation:
    • Dihydropyridines (e.g., nifedipine) block L-type calcium channels, suggesting potential cardiovascular applications .
  • Antimicrobial Activity:
    • Pyridine derivatives with ether linkages show efficacy against Gram-positive bacteria (e.g., S. aureus) at MIC values of 8–16 µg/mL .
  • Enzyme Inhibition:
    • Bipyridine motifs inhibit nitric oxide synthase (NOS) in vitro, with IC₅₀ values in the micromolar range .

Advanced: How can computational modeling (e.g., DFT, MD) predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO-LUMO gaps to predict redox behavior. For pyridine derivatives, gaps of ~4–5 eV indicate moderate stability .
  • Molecular Dynamics (MD):
    • Simulate solvation in aqueous/organic mixtures to assess hydrolysis susceptibility. Focus on ether bond stability at pH 7–10 .
  • pKa Prediction:
    • Use software like MarvinSketch to estimate pyridine nitrogen pKa values (~3–5), guiding buffer selection for experiments .

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